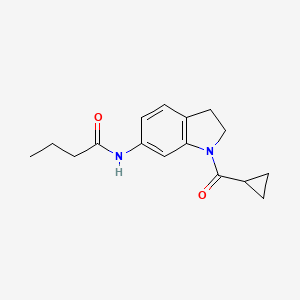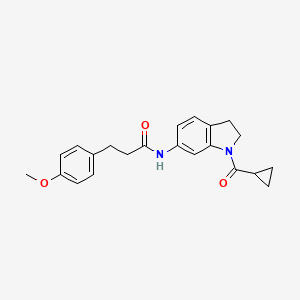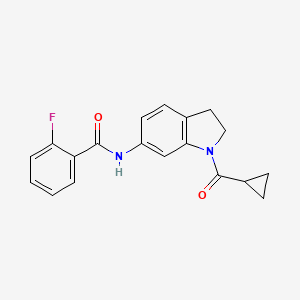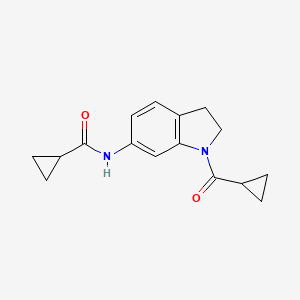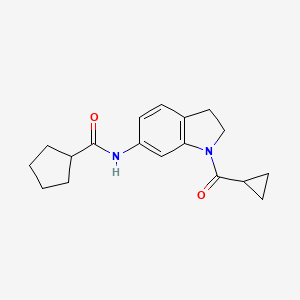
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized due to their biological activity . The synthesis of these compounds often involves the creation of various scaffolds of indole for screening different pharmacological activities .作用机制
The mechanism of action of NCCA is not fully understood. However, it is believed that NCCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins and other inflammatory mediators. NCCA is also believed to inhibit the production of leukotrienes, which are another group of inflammatory mediators.
Biochemical and Physiological Effects
NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
实验室实验的优点和局限性
NCCA is a novel, synthetic, non-steroidal anti-inflammatory drug (NSAID) that has recently been developed for the treatment of various inflammatory conditions. NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro.
The advantages of using NCCA in laboratory experiments include its low toxicity, high purity, and ease of synthesis. NCCA is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using NCCA in laboratory experiments. For example, NCCA is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the effects of NCCA on humans are still not fully understood, which can make it difficult to interpret the results of experiments using NCCA.
未来方向
The potential therapeutic applications of NCCA are still being explored. Further research is needed to understand the mechanism of action of NCCA and to determine its efficacy in the treatment of various inflammatory conditions. In addition, further studies are needed to evaluate the safety and efficacy of NCCA in humans. Other potential future directions for research include the development of novel formulations of NCCA, the study of its pharmacokinetics, and the exploration of its potential use in combination with other drugs.
合成方法
The synthesis of NCCA has been reported in several studies. The most commonly used synthesis method involves the reaction of cyclopropanecarboxylic acid chloride with 2,3-dihydro-1H-indol-6-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, at room temperature. The reaction produces NCCA in high yields with purity greater than 99%.
科学研究应用
NCCA has been extensively studied in scientific research due to its potential therapeutic effects. In animal models, NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOUUOOXUFFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)

